6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid include a molecular weight of 275.30 and a molecular formula of C15H17NO4 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Heterocyclic Derivative Syntheses
Compounds with cyclohexene and carboxylic acid functionalities play a crucial role in the synthesis of heterocyclic derivatives. For example, the Ugi reactions involving cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid with semicarbazones can lead to novel pseudopeptidic [1,2,4]triazines, which are of interest due to their potential as biologically active compounds (Sañudo et al., 2006).
Enzymatic Hydrolysis and Chiral Synthons
Enzymatic processes offer a route to introduce chiral centers into cyclohexene skeletons, exemplified by the enantioselective hydrolysis of diesters using pig liver esterase. This approach yields versatile chiral synthons, such as (1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid, which can be further transformed into derivatives with potential applications in synthesizing aminocyclitol and carbapenem antibiotics, indicating the importance of such compounds in medicinal chemistry (Kobayashi et al., 1990).
Carbonylation Reactions
Carbonylation reactions, catalyzed by metals such as ruthenium and rhodium, are pivotal in organic synthesis, especially in producing carboxylic acid derivatives from simpler molecules. This process can increase the carbon chain of parent molecules while introducing a carbonyl group, showcasing the utility of compounds with carboxylic acid functionalities in synthesizing fine chemicals and intermediates for further synthetic applications (Wu & Neumann, 2012).
Photoremovable Protecting Groups
The research into photoremovable protecting groups for carboxylic acids highlights the significance of compounds that can undergo photochemical transformations. Such studies are foundational for developing "caged" compounds used in biochemical applications, where the release of active molecules is controlled spatially and temporally by light (Zabadal et al., 2001).
Future Directions
properties
IUPAC Name |
6-[(2-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h2-5,8-11H,6-7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSHKQYJZNXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid |
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